molecular formula C12H20BrNO2 B13565189 Tert-butyl3-bromo-4-cyclopropylpyrrolidine-1-carboxylate

Tert-butyl3-bromo-4-cyclopropylpyrrolidine-1-carboxylate

Cat. No.: B13565189
M. Wt: 290.20 g/mol
InChI Key: DDAIMGIYTDPVSQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate: is an organic compound that features a tert-butyl ester group, a bromine atom, and a cyclopropyl group attached to a pyrrolidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromine Atom: Bromination of the pyrrolidine ring can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene precursors.

    Formation of the tert-Butyl Ester: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using tert-butyl chloroformate.

Industrial Production Methods: Industrial production of tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction Products: Reduced derivatives such as alcohols or amines.

Scientific Research Applications

Chemistry:

    Building Block in Organic Synthesis: tert-Butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate is used as a versatile intermediate in the synthesis of complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.

Industry:

    Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the cyclopropyl group can induce strain and reactivity in the molecule. The tert-butyl ester group provides steric hindrance, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

  • tert-Butyl 3-bromopyrrolidine-1-carboxylate
  • tert-Butyl 4-bromopyrrolidine-1-carboxylate
  • tert-Butyl 3-chloropyrrolidine-1-carboxylate

Uniqueness: tert-Butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts additional strain and reactivity compared to its analogs

Properties

Molecular Formula

C12H20BrNO2

Molecular Weight

290.20 g/mol

IUPAC Name

tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-6-9(8-4-5-8)10(13)7-14/h8-10H,4-7H2,1-3H3

InChI Key

DDAIMGIYTDPVSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)Br)C2CC2

Origin of Product

United States

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